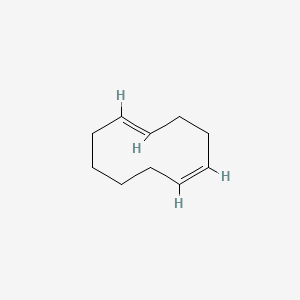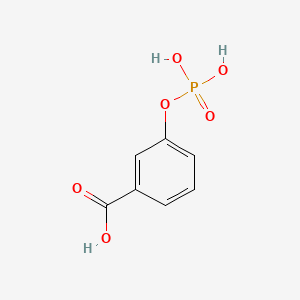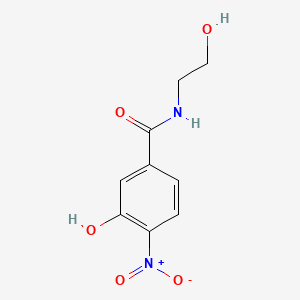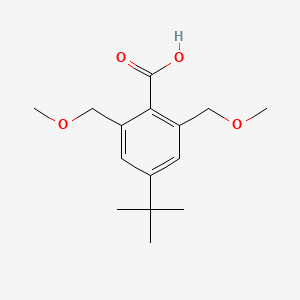
4-Formylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylindole, also known as indole-4-carbaldehyde, is an organic compound with the molecular formula C9H7NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and pharmaceuticals. The compound features an aldehyde group attached to the fourth position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formylindole can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxymethylindole using oxidizing agents such as manganese dioxide or potassium permanganate . Another method includes the Vilsmeier-Haack reaction, where indole reacts with N,N-dimethylformamide and phosphorus oxychloride to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of method depends on the desired yield, purity, and specific industrial requirements.
Chemical Reactions Analysis
Types of Reactions: 4-Formylindole undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom and the second position of the ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products:
Oxidation: Indole-4-carboxylic acid.
Reduction: 4-Hydroxymethylindole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-Formylindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-formylindole and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition or modulation of their activity. This interaction is crucial in the development of this compound-based drugs targeting specific enzymes or receptors .
Comparison with Similar Compounds
Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.
Indole-2-carbaldehyde: Aldehyde group at the second position.
Indole-5-carbaldehyde: Aldehyde group at the fifth position.
Comparison: 4-Formylindole is unique due to the position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. This positional difference can lead to variations in biological activity and chemical properties, making this compound a distinct and valuable compound in research and industry .
Properties
CAS No. |
1047-86-6 |
|---|---|
Molecular Formula |
C10H9FN2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methoxyphenyl [(methylsulfonyl)amino]acetate](/img/structure/B1175494.png)
![N-{4-nitrophenyl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B1175495.png)
![N-benzyl-2-[(methylsulfonyl)amino]acetamide](/img/structure/B1175496.png)

